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Compound of Interest

Compound Name: 9-Phenyl-9-fluorenol

Cat. No.: B015170

This technical guide provides an in-depth overview of the spectroscopic data for 9-Phenyl-9-
fluorenol (CAS No: 25603-67-2), a fluorene derivative utilized in various organic synthesis
applications.[1][2] The guide is intended for researchers, scientists, and professionals in drug
development, offering a centralized resource for its structural characterization through Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS).

Molecular Structure and Properties
e Molecular Formula: C19H140[3][4][5][6]

e Molecular Weight: 258.31 g/mol [4][5][6]

o Appearance: White to off-white crystalline solid or powder.[1][2]

e Solubility: Soluble in common organic solvents like ethanol, methanol, and dichloromethane;
limited solubility in water.[1]

Spectroscopic Data

The following sections present the key spectroscopic data for 9-Phenyl-9-fluorenol, crucial for
its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen
framework of an organic molecule.

The *H NMR spectrum provides information about the different types of protons in the molecule
and their neighboring environments.

Chemical Shift (3)
ppm

Multiplicity Integration Assignment

Data not explicitly
available in search

results

Note: Specific chemical shift values, multiplicities, and integrations for the proton signals of 9-
Phenyl-9-fluorenol were not detailed in the provided search results. Researchers should refer
to spectral databases such as PubChem or ChemicalBook for the actual spectrum.[3][7]

The 13C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Chemical Shift (6) ppm Assignment

Data not explicitly available in search results

Note: Specific chemical shift values for the carbon signals of 9-Phenyl-9-fluorenol were not
detailed in the provided search results. Researchers should consult spectral databases for this
information.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.[8][9][10]
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Wavenumber (cm~?) Intensity Assignment

3200 - 3600 Broad, Strong O-H stretch (alcohol)[8]
~3000 C-H stretch (aromatic)

1600, 1450 C=C stretch (aromatic)

Further specific peak data not

available in search results

Note: The IR spectrum of 9-Phenyl-9-fluorenol is available on the NIST WebBook and
PubChem for detailed analysis.[3][4][6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions,
providing information about the molecular weight and fragmentation pattern of a compound.[11]
[12][13]

m/z Relative Intensity (%) Assignment
258 [M]* (Molecular ion)[3][5]

181 [M - CeHs]*

152

135

128

Note: The mass spectrum data is sourced from the NIST Mass Spectrometry Data Center and
Is available through PubChem.[3][5] The fragmentation pattern can provide valuable structural

information.[11]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Actual
experimental conditions may vary depending on the specific instrumentation and laboratory
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procedures.

NMR Spectroscopy

Sample Preparation: Dissolve a small amount of 9-Phenyl-9-fluorenol in a suitable
deuterated solvent (e.g., CDCIs, Acetone-ds, DMSO-ds).[14][15] The concentration should be
appropriate for the instrument's sensitivity.

Reference Standard: Add a small amount of a reference standard, typically tetramethylsilane
(TMS), to the sample solution to calibrate the chemical shift scale to 0 ppm.[14]

Data Acquisition: Place the NMR tube containing the sample into the NMR spectrometer.[16]
Acquire the *H and 3C NMR spectra using appropriate pulse sequences and acquisition
parameters.[17]

Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier
transformation to obtain the frequency domain spectrum.[16] Phase and baseline correct the
spectrum for accurate analysis.

IR Spectroscopy

o Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull for solid samples.

[18] For solutions, use a suitable IR-transparent salt plate (e.g., NaCl or KBr).

Background Spectrum: Record a background spectrum of the empty sample holder or the
pure solvent.

Sample Spectrum: Place the prepared sample in the IR spectrometer and record the
spectrum.[18]

Data Analysis: The instrument software will automatically subtract the background spectrum
from the sample spectrum to produce the final IR spectrum. Identify the characteristic
absorption bands corresponding to the functional groups present in the molecule.[8][10]

Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

Common methods for organic molecules include direct infusion or coupling with a gas
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chromatograph (GC-MS).[11]

« lonization: lonize the sample molecules. Electron Impact (El) is a common ionization method
that generates a molecular ion and characteristic fragment ions.[11]

o Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z)
ratio by a mass analyzer.[11]

» Detection: A detector records the abundance of each ion at a specific m/z value, generating
a mass spectrum.

o Data Interpretation: Analyze the mass spectrum to determine the molecular weight from the
molecular ion peak and to deduce structural information from the fragmentation pattern.[11]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 9-Phenyl-9-fluorenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b015170?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

